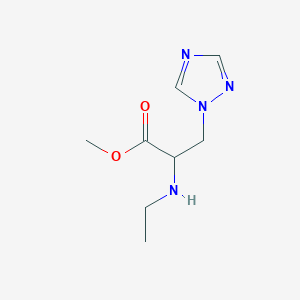

Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate

Description

Methyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a synthetic organic compound featuring a propanoate backbone substituted with an ethylamino group at the 2-position and a 1,2,4-triazole ring at the 3-position. This compound belongs to a broader class of β-(1,2,4-triazol-1-yl)alanine derivatives, which are of interest in medicinal and agrochemical research due to the bioisosteric properties of the triazole ring.

Properties

Molecular Formula |

C8H14N4O2 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

methyl 2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanoate |

InChI |

InChI=1S/C8H14N4O2/c1-3-10-7(8(13)14-2)4-12-6-9-5-11-12/h5-7,10H,3-4H2,1-2H3 |

InChI Key |

VVTAUOHTUVSOKD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(CN1C=NC=N1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves the reaction of ethylamine with a suitable precursor containing the triazole ring and the ester group. One common method involves the nucleophilic substitution reaction where ethylamine reacts with a halogenated precursor in the presence of a base to form the desired product. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The triazole ring and the ethylamino group can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the ethylamino group can form ionic or covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs can be categorized based on substituent variations:

Key Observations:

Substituent Impact on Bioactivity: The tert-butoxycarbonyl (Boc) groups in the analog from increase steric hindrance and stability, making it suitable for controlled-release applications in peptide synthesis. In contrast, the ethylamino group in the target compound offers simpler metabolic processing. Naphthalene-containing analogs (e.g., C17 in ) exhibit enhanced hydrophobicity, enabling liposomal delivery systems. The target compound’s methyl ester likely balances solubility and membrane permeability.

Triazole Position and Ring Variations: Epoxiconazole () replaces the propanoate chain with an oxirane ring and aromatic substituents, conferring broad-spectrum antifungal activity. This highlights how triazole positioning and adjacent functional groups dictate agrochemical vs. pharmaceutical utility.

Ester vs. Esterification (as in the target compound) is a common prodrug strategy to enhance cell penetration.

Physicochemical Properties

- Solubility : The methyl ester group increases lipid solubility compared to carboxylic acid analogs (e.g., ), but it remains less hydrophobic than naphthalene-substituted derivatives ().

- Stability: Boc-protected analogs () show greater thermal and enzymatic stability, whereas the ethylamino group in the target compound may confer faster metabolic clearance.

Biological Activity

Methyl 2-(ethylamino)-3-(1H-1,2,4-triazol-1-yl)propanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a triazole ring which is known for its importance in various biological activities. The presence of the ethylamino group contributes to its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Compounds containing triazole rings have shown significant antimicrobial effects against various pathogens. The mechanism often involves inhibition of nucleic acid synthesis or disruption of cell wall integrity.

- Antiviral Properties : Similar triazole derivatives have been investigated for their antiviral activities. They may act by inhibiting viral replication or interfering with viral entry into host cells.

- Cytotoxicity : Some studies indicate that triazole derivatives can induce apoptosis in cancer cells. This effect is often mediated through the activation of caspases and disruption of mitochondrial function.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Case Studies

One notable case study examined the efficacy of a similar triazole compound in treating infections caused by resistant bacterial strains. The study reported a significant reduction in bacterial load in treated subjects compared to controls, indicating the potential for clinical applications in treating multidrug-resistant infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.